
GPi 688
Vue d'ensemble
Description
GPi 688 est un inhibiteur puissant et actif par voie orale de la glycogène phosphorylase, une enzyme qui joue un rôle crucial dans le métabolisme du glycogène. Ce composé a montré un potentiel significatif dans l'inhibition de l'hyperglycémie induite par le glucagon, ce qui en fait un outil précieux dans la recherche sur le diabète .
Applications De Recherche Scientifique
GPi 688 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.
Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.
Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.
Industry: Used in the development of new drugs targeting glycogen metabolism
Mécanisme D'action
Target of Action
GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of this compound are human liver GPa, rat liver GPa, and human skeletal muscle GPa .
Mode of Action
This compound interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .
Biochemical Pathways
The inhibition of glycogen phosphorylase by this compound affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, this compound reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .
Result of Action
The primary result of this compound’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making this compound potentially useful for researching conditions like glucagon-mediated hyperglycemia .
Analyse Biochimique
Biochemical Properties
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . This interaction is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Cellular Effects
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block lipid droplet formation in specific cell lines, indicating its potential role in regulating lipid metabolism .
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lipid droplet formation by binding to specific targets within the cell, thereby preventing the accumulation of lipids . This inhibition is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that its inhibitory effects on lipid droplet formation are sustained over a specific period, indicating its stability under experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits lipid droplet formation without causing significant adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, thereby influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and effectiveness in inhibiting lipid droplet formation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de GPi 688 implique plusieurs étapes, à partir des dérivés d'indole appropriés. Les étapes clés comprennent:
Formation du noyau indole : Ceci est réalisé par des réactions de cyclisation.
Fonctionnalisation : Introduction de divers groupes fonctionnels au noyau indole pour améliorer son activité inhibitrice.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir des niveaux de pureté élevés
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux normes requises à des fins de recherche .
Types de réactions:
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du noyau indole.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau indole.
Substitution : Diverses réactions de substitution peuvent être réalisées pour introduire différents groupes fonctionnels, améliorant l'activité du composé
Réactifs et conditions courants:
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs de substitution : Tels que les halogènes ou les agents alkylants
Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique:
Chimie : Utilisé pour étudier l'inhibition de la glycogène phosphorylase et ses effets sur le métabolisme du glycogène.
Biologie : Aide à comprendre le rôle de la glycogène phosphorylase dans les processus cellulaires.
Médecine : Agent thérapeutique potentiel pour la gestion de l'hyperglycémie et du diabète.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le métabolisme du glycogène
5. Mécanisme d'action
This compound exerce ses effets en se liant au site indole de la glycogène phosphorylase, inhibant son activité. Cette inhibition empêche la dégradation du glycogène en glucose, réduisant ainsi les niveaux de glucose dans le sang. Les cibles moléculaires comprennent la glycogène phosphorylase du foie humain, la glycogène phosphorylase du foie de souris et la glycogène phosphorylase du muscle squelettique humain .
Composés similaires:
CP-91149 : Un autre inhibiteur de la glycogène phosphorylase avec une activité inhibitrice similaire.
BAY U6751 : Connu pour son inhibition puissante de la glycogène phosphorylase.
DAB : Un composé avec un mécanisme différent mais des effets similaires sur le métabolisme du glycogène
Unicité de this compound : this compound se démarque par sa forte puissance et sa biodisponibilité orale. Sa capacité à inhiber la glycogène phosphorylase à de très faibles concentrations en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory activity.
BAY U6751: Known for its potent inhibition of glycogen phosphorylase.
DAB: A compound with a different mechanism but similar effects on glycogen metabolism
Uniqueness of GPi 688: this compound stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
Activité Biologique
GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.
GPi688 acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.
In Vitro Potency
In studies involving rat primary hepatocytes, GPi688 demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, GPi688 inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that GPi688 not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .
In Vivo Efficacy
In vivo studies have shown promising results for GPi688 in various animal models:
- Glucagon Challenge Model : In Wistar rats, GPi688 reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
- Fasting Blood Glucose Levels : After a 7-hour fast, GPi688 lowered blood glucose levels by 23% in obese Zucker rats .
- Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .
Pharmacokinetics
The pharmacokinetic profile of GPi688 indicates high bioavailability and a favorable distribution within the body:
- Bioavailability : Assessed at 100% following oral dosing.
- Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
- Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .
Summary Table of Key Findings
Study Aspect | Result |
---|---|
Inhibition of Glucagon Output | 65% reduction in Wistar rats |
Fasting Glucose Reduction | 23% reduction in obese Zucker rats |
Oral Glucose Tolerance Test | 7% reduction (compared to GSK-3 inhibitor's 22%) |
Bioavailability | 100% |
Half-Life | ~11.4 hours |
Propriétés
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.